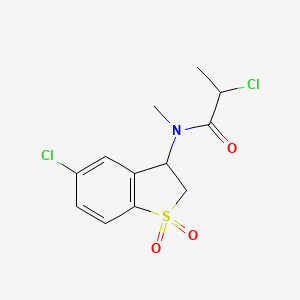

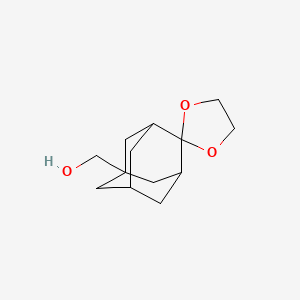

![molecular formula C17H16FN3O3S2 B2357605 4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine CAS No. 946293-96-5](/img/structure/B2357605.png)

4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, which is a key component of the compound, has been recognized as the key pharmacophore for broad-spectrum anti-infective or anti-microbial activities . These scaffolds can be synthesized from amidoxime . A unique series of oxadiazoles were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold .Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles, a part of the compound, is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms. They possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen .Chemical Reactions Analysis

The synthetic target picolinamide clubbed 3-phenyl-1,2,4-oxadiazoles was obtained by treatment of 30 with hydroxyl amine hydrate to get amidoxime, followed by cyclization using acyl chloride and O-arylation using 4-chloro-N-methylpicolinamide .Aplicaciones Científicas De Investigación

Biological Activities and Synthesis

- 1,3,4-Oxadiazole derivatives, which include compounds similar to 4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine, are noted for their biological activities. Their synthesis often involves multiple steps, including the conversion of organic acids into esters, hydrazides, and oxadiazole thiols, leading to the target compounds. The biological evaluation of such compounds typically involves screening against specific enzymes like butyrylcholinesterase (BChE) and conducting molecular docking studies to determine ligand-protein binding affinities (Khalid et al., 2016).

- Another study focused on the synthesis of N-substituted derivatives of 1,3,4-oxadiazole compounds. These derivatives were tested against Gram-negative and Gram-positive bacteria, showing moderate to significant antibacterial activity (Khalid et al., 2016).

Antibacterial Potentials

- A study synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores. They were evaluated for their antibacterial potential, with one compound showing notable activity against several bacterial strains (Iqbal et al., 2017).

- The synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids was undertaken to evaluate them as anticancer agents. Some derivatives demonstrated strong anticancer potential in vitro (Rehman et al., 2018).

Structural and Spectral Analysis

- A study synthesized sulfone derivatives containing 1,3,4-oxadiazole moieties, which showed good antibacterial activities against rice bacterial leaf blight. One of the compounds displayed excellent antibacterial activity and stimulated an increase in plant resistance-related enzyme activities (Shi et al., 2015).

- In another study, a novel series of 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-5-substituted phenyl-1,2,4-oxadiazoles were synthesized and evaluated for their antifungal activities, showing considerable effectiveness against various fungi (Sangshetti & Shinde, 2011).

Applications in Drug Development

- Oxadiazole derivatives are also used in the development of drugs targeting GABA A receptors. Specific derivatives were synthesized and evaluated for their selectivity and orientation in the GABA binding site, demonstrating the potential for creating subtype selective GABA mimetic drugs (Jansen et al., 2008).

- In the field of antimicrobial research, new 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine ring were synthesized and found to exhibit strong antimicrobial activity, contributing to the understanding of structure-activity relationships in antimicrobial compounds (Кроленко et al., 2016).

Mecanismo De Acción

Target of Action

It is related to the modulation of premature translation termination or nonsense-mediated mrna decay . This suggests that the compound may interact with cellular machinery involved in protein synthesis and mRNA processing.

Mode of Action

Given its potential role in modulating premature translation termination or nonsense-mediated mrna decay , it can be inferred that the compound might interact with its targets to alter these processes, potentially leading to changes in protein synthesis and mRNA decay.

Biochemical Pathways

Considering its potential role in modulating premature translation termination or nonsense-mediated mrna decay , it can be inferred that the compound might affect pathways related to these processes. These could include pathways involved in protein synthesis, mRNA processing, and cellular response to aberrant mRNAs.

Result of Action

Given its potential role in modulating premature translation termination or nonsense-mediated mrna decay , it can be inferred that the compound might lead to changes in protein levels and mRNA stability within the cell, potentially affecting cellular functions and responses.

Propiedades

IUPAC Name |

3-(2-fluorophenyl)-5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O3S2/c18-14-5-2-1-4-13(14)16-19-17(24-20-16)12-7-9-21(10-8-12)26(22,23)15-6-3-11-25-15/h1-6,11-12H,7-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWEYYPICCBHBNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NC(=NO2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B2357526.png)

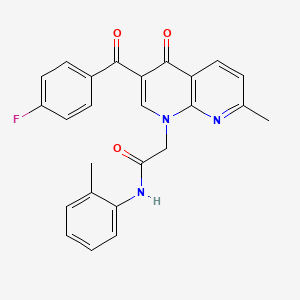

![N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]furan-2-carboxamide](/img/structure/B2357533.png)

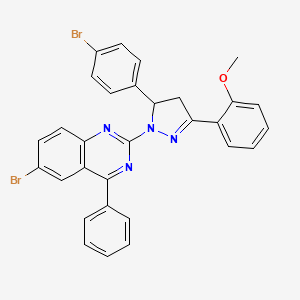

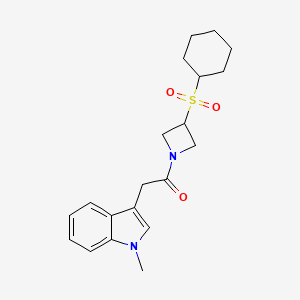

![Tert-butyl 4-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2357537.png)

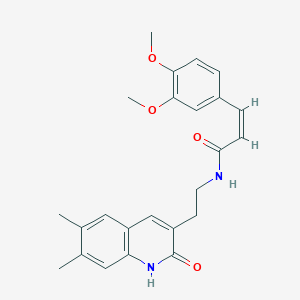

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2357539.png)

![1-(4-methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone](/img/structure/B2357540.png)

![1-Oxa-8-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride](/img/structure/B2357542.png)

![4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-1H-indole](/img/structure/B2357543.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2357545.png)